N-cyclohexyl-4-(4-nitrophenyl)piperazine-1-carboxamide
Overview
Description
N-cyclohexyl-4-(4-nitrophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H24N4O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-cyclohexyl-4-(4-nitrophenyl)-1-piperazinecarboxamide is 332.18484064 g/mol and the complexity rating of the compound is 432. The solubility of this chemical has been described as 12.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
PET Radioligands for Serotonin 5-HT1A Receptors
N-cyclohexyl-4-(4-nitrophenyl)-1-piperazinecarboxamide derivatives have been explored as potent PET (Positron Emission Tomography) radioligands for imaging serotonin 5-HT1A receptors. These receptors are implicated in numerous neuropsychiatric disorders, and their in vivo quantification can significantly advance our understanding and treatment of these conditions. One study developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides by labeling their 4-nitropyridin-2-yl precursors. The cyclohexanecarboxamide derivative demonstrated high affinity and selectivity towards 5-HT1A receptors, with promising characteristics for in vivo imaging, including high brain uptake, slow clearance, and stability against defluorination, making it a candidate for improved PET imaging of 5-HT1A receptors in neuropsychiatric disorders (Gonzalo García et al., 2014).
Improved Synthesis and Structural Characterization
The synthesis and structural characterization of these compounds are crucial for their application in medical imaging. For instance, Macozinone, a derivative with potential for treating drug-sensitive and drug-resistant tuberculosis, underwent complete spectroscopic and structural characterization, including X-ray crystallography. The structural analysis revealed the orientation of the cyclohexyl moiety and the central piperazine ring's conformation, providing insights into the compound's biological activity and paving the way for further optimization (Gang Zhang & C. Aldrich, 2019).
Properties
IUPAC Name |
N-cyclohexyl-4-(4-nitrophenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c22-17(18-14-4-2-1-3-5-14)20-12-10-19(11-13-20)15-6-8-16(9-7-15)21(23)24/h6-9,14H,1-5,10-13H2,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEWVJKJZHYRTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49823662 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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